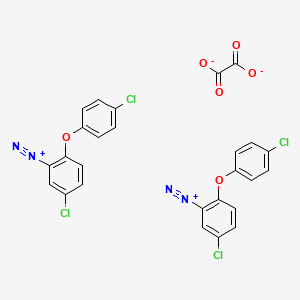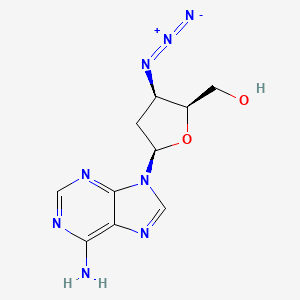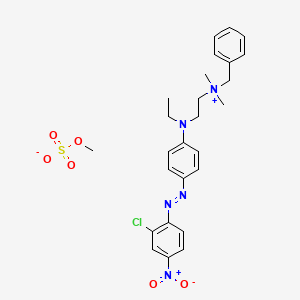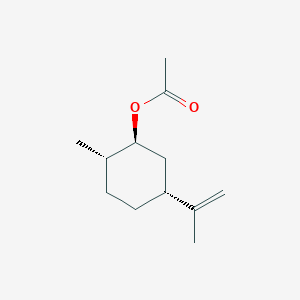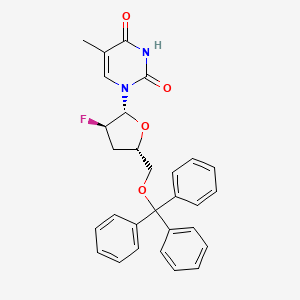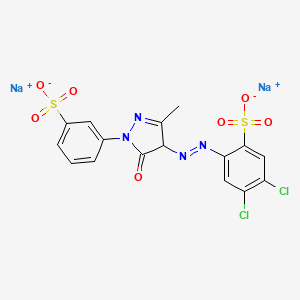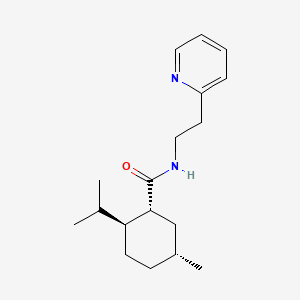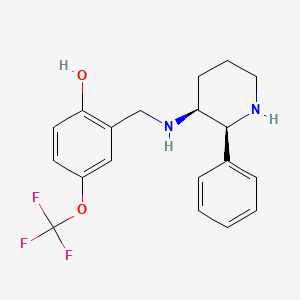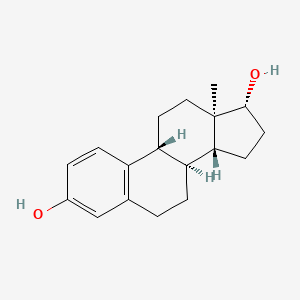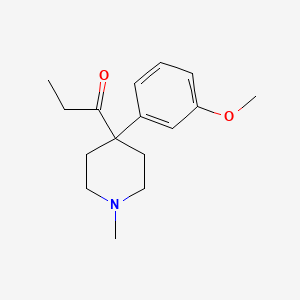
1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxyphenyl group, a piperidinyl ring, and a propanone moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
准备方法
The synthesis of 1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone typically involves several steps, including the formation of the piperidinyl ring and the attachment of the methoxyphenyl and propanone groups. One common synthetic route involves the following steps:
Formation of the Piperidinyl Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: This step often involves the use of a Grignard reagent or a similar organometallic compound to introduce the methoxyphenyl group.
Introduction of the Propanone Moiety: This can be accomplished through a variety of methods, including the use of acylation reactions.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in various applications.
科学研究应用
1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Industry: It is used in the production of various chemical products, including intermediates for the synthesis of other compounds.
作用机制
The mechanism of action of 1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group can interact with aromatic residues in proteins, while the piperidinyl ring can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-propanone can be compared with other similar compounds, such as:
1-(4-Hydroxy-3-methoxyphenyl)-1-propanone: This compound has a hydroxyl group instead of a piperidinyl ring, which affects its chemical reactivity and biological activity.
1-(4-(3-Methoxyphenyl)-1-methyl-4-piperidinyl)-1-butanone: This compound has a butanone moiety instead of a propanone moiety, which can influence its physical properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets in a distinct manner.
属性
CAS 编号 |
79025-11-9 |
|---|---|
分子式 |
C16H23NO2 |
分子量 |
261.36 g/mol |
IUPAC 名称 |
1-[4-(3-methoxyphenyl)-1-methylpiperidin-4-yl]propan-1-one |
InChI |
InChI=1S/C16H23NO2/c1-4-15(18)16(8-10-17(2)11-9-16)13-6-5-7-14(12-13)19-3/h5-7,12H,4,8-11H2,1-3H3 |
InChI 键 |
LFOGAHGDLSGJTE-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



